
Sodium adamantanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium adamantanecarboxylate is an organic compound derived from adamantane, a hydrocarbon with a unique cage-like structure. This compound is notable for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.
Méthodes De Préparation
Sodium adamantanecarboxylate can be synthesized through several methods. One common approach involves the carboxylation of adamantane. This process typically uses formic acid and sulfuric acid as reagents. The reaction conditions require careful temperature control and the use of a good hood due to the evolution of carbon monoxide . Industrial production methods often involve similar carboxylation reactions but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Sodium adamantanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group into other functional groups.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups. Common reagents used in these reactions include sulfuric acid, formic acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Sodium adamantanecarboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Sodium adamantanecarboxylate involves its ability to undergo complexation reactions with other molecules. For example, it can form complexes with cyclohexaamylose, inhibiting phenyl ester hydrolysis . This property makes it useful in various biochemical applications.
Comparaison Avec Des Composés Similaires
Sodium adamantanecarboxylate is unique due to its adamantane-derived structure. Similar compounds include:
2-Adamantanecarboxylic acid: Another carboxylic acid derivative of adamantane with slightly different properties.
1,3,5,7-Adamantanetetracarboxylic acid: A compound with multiple carboxylic acid groups, offering different reactivity and applications. Compared to these compounds, this compound is notable for its stability and specific reactivity in various chemical and biochemical processes.
Propriétés
Formule moléculaire |
C11H15NaO2 |
|---|---|
Poids moléculaire |
202.22 g/mol |
Nom IUPAC |
sodium;adamantane-1-carboxylate |
InChI |
InChI=1S/C11H16O2.Na/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11;/h7-9H,1-6H2,(H,12,13);/q;+1/p-1 |
Clé InChI |
WVABPFKQHOCNMF-UHFFFAOYSA-M |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
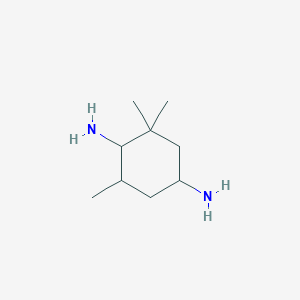



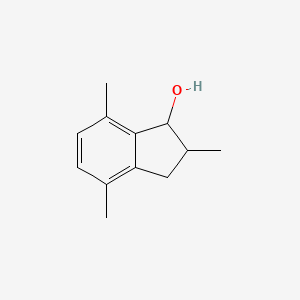
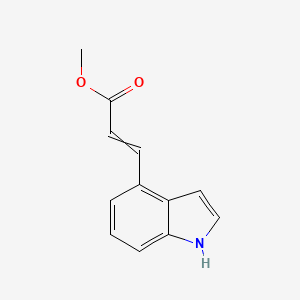
![4-[(4-Methoxyphenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxylic acid](/img/structure/B8307783.png)
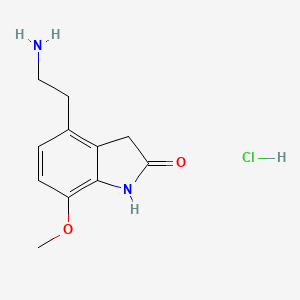
![2-(Pyridin-2-yl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B8307797.png)
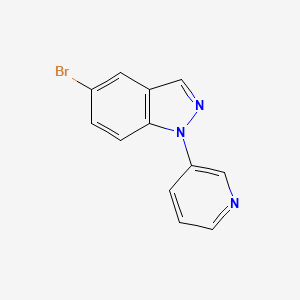
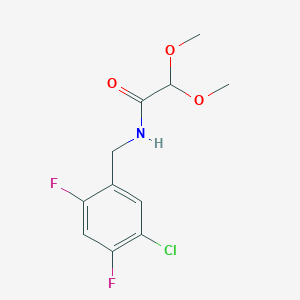
![2-Cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B8307805.png)

![3-[(3-Methoxyphenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B8307833.png)
